5-Chloro-2-phenyl-pentan-2-OL
Description
5-Chloro-2-phenyl-pentan-2-OL is a secondary alcohol featuring a chlorine atom at the 5th carbon and a phenyl group at the 2nd carbon of a pentanol backbone.
Properties
CAS No. |
126405-06-9 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
5-chloro-2-phenylpentan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(13,8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,13H,5,8-9H2,1H3 |
InChI Key |
SXPWSYFGPRVEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCl)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-pentan-2-OL can be achieved through several methods. One common approach involves the reaction of 2-phenylpentan-2-ol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-phenylpentan-2-ol using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-pentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-chloro-2-phenylpentan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of 5-chloro-2-phenylpentane, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-phenylpentan-2-one.
Reduction: 5-Chloro-2-phenylpentane.
Substitution: 5-Methoxy-2-phenylpentan-2-OL.
Scientific Research Applications
5-Chloro-2-phenyl-pentan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-pentan-2-OL involves its interaction with specific molecular targets. The presence of the chlorine atom and the phenyl group allows the compound to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are compared based on functional groups, substituents, and available physicochemical
5-Chloro-2-pentanone ethylene ketal
- Molecular Formula : C₇H₁₃ClO₂
- Molecular Weight : 164.62 g/mol
- Density : 1.09 g/cm³
- CAS RN : 5978-08-5
- Commercial Availability : Sold in 5g (JPY 9,100) and 25g (JPY 28,700) quantities .
- Key Feature: A ketal derivative of 5-chloro-2-pentanone, lacking the hydroxyl group but retaining the chlorine substituent. The ketal group enhances stability against hydrolysis compared to alcohols.
5-Chloro-1-pentyne
- Molecular Formula : C₅H₇Cl
- Molecular Weight : 102.56 g/mol
- Boiling Point : 67–69°C (at 145 mm Hg)
- Density : 0.968 g/cm³
- CAS RN : 14267-92-6
- Commercial Availability : Sold in 5g units (JPY 6,300) .
- Key Feature: An alkyne with terminal chlorine, offering distinct reactivity (e.g., participation in Sonogashira couplings). The absence of hydroxyl or phenyl groups reduces polarity.
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Molecular Formula: Not explicitly provided, but structurally includes a cyclopentenyl group and methyl branches.
- Regulatory Status : Subject to safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in fragrance applications .
- Key Feature : A tertiary alcohol with a bulky cyclopentenyl group, likely influencing volatility and solubility compared to simpler chlorinated alcohols.
Physicochemical and Functional Comparison
Reactivity and Application Insights
- Hydroxyl Group Impact: this compound’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to 5-Chloro-1-pentyne. However, the phenyl group may reduce water solubility relative to non-aromatic analogs.
- Chlorine Reactivity : All compared compounds share a chlorine atom, but its position influences reactivity. For example, terminal chlorine in 5-Chloro-1-pentyne facilitates nucleophilic substitutions, while mid-chain chlorine in this compound may favor elimination reactions.
- Commercial and Industrial Use: The ketal derivative (5-Chloro-2-pentanone ethylene ketal) is priced higher (JPY 28,700/25g) than 5-Chloro-1-pentyne (JPY 6,300/5g), reflecting differences in synthetic utility . The cyclopentenyl-pentanol derivative’s inclusion in fragrance safety assessments highlights niche applications in cosmetics, contrasting with the industrial focus of simpler chlorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
